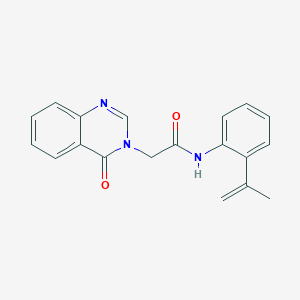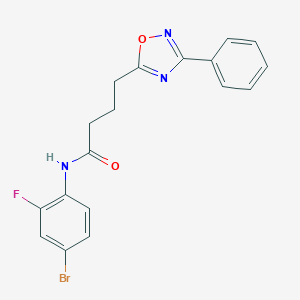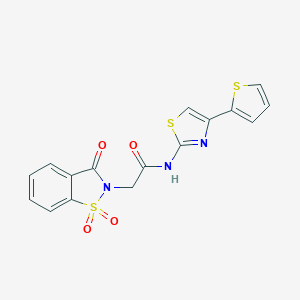
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. IPA-3 has been shown to inhibit the activity of Rho GTPases, which are important in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division.
Applications De Recherche Scientifique
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been used in a variety of scientific research applications. One area of interest is cancer research, as Rho GTPases have been implicated in cancer cell proliferation and metastasis. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Another area of interest is neurological disorders, as Rho GTPases have been shown to play a role in neuronal development and synaptic plasticity. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Mécanisme D'action
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of Rho GTPases by binding to their effector-binding domains. This prevents Rho GTPases from interacting with downstream effectors and carrying out their normal functions. Rho GTPases are important in regulating cytoskeletal dynamics, cell migration, and cell division, so inhibition of their activity can lead to changes in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide depend on the specific cell type and context in which it is used. In cancer cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit cell proliferation, migration, and invasion. In neuronal cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve synaptic plasticity and cognitive function. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide for lab experiments is that it is a small molecule inhibitor, which allows for precise control over its concentration and timing of application. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. One limitation of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it can have off-target effects, as Rho GTPases are involved in many cellular processes. Careful controls and validation experiments are necessary to ensure that observed effects are due to N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibition of Rho GTPases.
Orientations Futures
There are many potential future directions for research on N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more specific inhibitors of Rho GTPases that can avoid off-target effects. Another area of interest is the use of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other therapies, such as chemotherapy or radiation, to improve cancer treatment outcomes. Additionally, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be used to study the role of Rho GTPases in other cellular processes, such as immune cell function and wound healing. Overall, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has the potential to be a valuable tool for understanding the role of Rho GTPases in health and disease.
Méthodes De Synthèse
The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process. First, 2-isopropenylphenylamine is reacted with ethyl chloroacetate to form N-(2-isopropenylphenyl)acetamide. This intermediate is then reacted with 4-oxo-3(4H)-quinazoline to form N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to achieve high yields and purity.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(4-oxoquinazolin-3-yl)-N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(2)14-7-3-6-10-17(14)21-18(23)11-22-12-20-16-9-5-4-8-15(16)19(22)24/h3-10,12H,1,11H2,2H3,(H,21,23) |
Clé InChI |
ZNCZZIBLEUACDZ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)